molecular formula C8H17NO2 B138260 Tert-butyl (3R)-3-aminobutanoate CAS No. 158849-23-1

Tert-butyl (3R)-3-aminobutanoate

Cat. No. B138260
M. Wt: 159.23 g/mol
InChI Key: BFFNZGWJTHWUMY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R)-3-aminobutanoate is a compound of interest in the field of organic chemistry, particularly in the synthesis of amines and pharmaceuticals. The tert-butyl group is a common motif in medicinal chemistry, often incorporated into bioactive compounds to modulate properties such as lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of related tert

Scientific Research Applications

  • Asymmetric Synthesis Applications :

    • Tert-butyl (3R)-3-aminobutanoate is used in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, demonstrating its utility in creating chiral compounds (Bunnage et al., 2003).
  • Enzymatic Acylation and Hydrolysis :

    • This compound is subject to acylation by lipase A from Candida antarctica, followed by chemoselective hydrolysis of the amide bond, highlighting its potential in enzymatic processes (Mäenpää et al., 2016).
  • In Dendrimer Construction :

    • Tert-butyl (3R)-3-aminobutanoate is utilized in the synthesis of new types of 1 → (2 + 1) C-branched monomers for constructing multifunctional dendrimers, essential in material science (Newkome et al., 2003).
  • Applications in Organic Synthesis :

    • The compound is involved in diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, important in the field of organic synthesis (Csatayová et al., 2011).
  • In Biodegradable Polymer Production :

    • It serves as a monomer in the production of biocompatible polymers via alternating copolymerization with carbon dioxide, emphasizing its role in creating environmentally friendly materials (Tsai et al., 2016).
  • NMR Applications in Protein Research :

    • Derivatives of tert-butyl (3R)-3-aminobutanoate, like O-tert-Butyltyrosine, have been used as NMR tags in high-molecular-weight systems, aiding in protein research and structure determination (Chen et al., 2015).
  • Pharmacokinetic Properties and Efficacy Studies :

    • Research on the tert-butyl group in medicinal chemistry, which includes tert-butyl (3R)-3-aminobutanoate, focuses on understanding its influence on the pharmacokinetic properties and efficacies of bioactive compounds (Westphal et al., 2015).

Safety And Hazards

Tert-butyl (3R)-3-aminobutanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It may cause respiratory irritation .

properties

IUPAC Name

tert-butyl (3R)-3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFNZGWJTHWUMY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R)-3-aminobutanoate

CAS RN

158849-23-1
Record name 1,1-Dimethylethyl (3R)-3-aminobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158849-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3R)-3-aminobutanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3R)-3-aminobutanoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (3R)-3-aminobutanoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (3R)-3-aminobutanoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (3R)-3-aminobutanoate
Reactant of Route 6
Tert-butyl (3R)-3-aminobutanoate

Citations

For This Compound
1
Citations
F Saint-Dizier, TP Matthews, AM Gregson… - Journal of Medicinal …, 2023 - ACS Publications
The existence of multiple centrosomes in some cancer cells can lead to cell death through the formation of multipolar mitotic spindles and consequent aberrant cell division. Many …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.